molecular formula C13H13N3O4S B8517298 2-Benzylamino-5-nitro-benzenesulfonamide

2-Benzylamino-5-nitro-benzenesulfonamide

Cat. No. B8517298
M. Wt: 307.33 g/mol
InChI Key: FVTPLWWYKOGOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylamino-5-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylamino-5-nitro-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylamino-5-nitro-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzylamino-5-nitro-benzenesulfonamide

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

2-(benzylamino)-5-nitrobenzenesulfonamide

InChI

InChI=1S/C13H13N3O4S/c14-21(19,20)13-8-11(16(17)18)6-7-12(13)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,14,19,20)

InChI Key

FVTPLWWYKOGOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-nitro-benzenesulfonamide (2.20 kg, 9.30 mol), benzylamine (1.5 L, 13.9 mol), triethylamine (2.5 L, 18.1 mol), and acetonitrile (22.0 L) were heated at 92° C. for 20 h. The mixture was then cooled to 40° C., and was then partially concentrated in vacuo. The residue was added to 0° C. water (22.0 L) and the resulting suspension was allowed to warm to 23° C. and stirred for 2 h. The suspension was filtered and the solid was then washed with water (5 L). The washed solid was suspended in absolute ethanol (11 L), and was then filtered and washed with absolute ethanol (5 L). The solid was further dried in vacuo at 45° C. to afford the desired product, 2-benzylamino-5-nitro-benzenesulfonamide (2.40 kg, 7.81 mol, 84%), as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.64 (2H, d, J=4.6 Hz), 6.81 (1H, d, J=9.4 Hz), 7.23-7.44 (6H, m), 7.77 (2H, bs), 8.11 (1H, dd, J1=9.4 Hz, J2=2.3 Hz), 8.49 (1H, d, J=3.1 Hz). LC-MS (ESI) calcd for C13H13N3O4S 307.06, found 308.2 [M+H+] (100%), 615.2 [2M+H+] (81%).
Quantity
2.2 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
22 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-5-nitro-benzenesulfonamide (20 g, 84.52 mmol) in acetonitrile (169 mL) was treated with benzylamine (13.85 mL, 126.78 mmol), diisopropyl ethylamine (29.44 mL, 169.04 mmol) and stirred for 16 h at 55° C. The reaction was cooled to 25° C., poured into water (1.0 L) then placed in an ice bath while stirring. After 4 h a precipitate was filtered off and washed with the mother liquor to afford the desired product, 2-benzylamino-5-nitro-benzenesulfonamide (21.65 g, 70.45 mmol, 83.3% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.64 (2H, d, J=4.6 Hz), 6.81 (1H, d, J=9.4 Hz), 7.23-7.44 (6H, m), 7.77 (2H, bs), 8.11 (1H, dd, J1=9.4 Hz, J2=2.3 Hz), 8.49 (1H, d, J=3.1 Hz). LC-MS (ESI) calcd for C13H13N3O4S 307.06, found 308.2 [M+H+] (100%), 615.2 [2M+H+] (81%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.85 mL
Type
reactant
Reaction Step One
Quantity
29.44 mL
Type
reactant
Reaction Step One
Quantity
169 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

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